1-(1,4-Dioxan-2-ylmethyl)piperazine CAS 329217-47-2 properties
1-(1,4-Dioxan-2-ylmethyl)piperazine CAS 329217-47-2 properties
CAS Registry Number: 329217-47-2 Formula: C₉H₁₈N₂O₂ Molecular Weight: 186.25 g/mol
Executive Summary: The Strategic Value of the Scaffold
In the landscape of modern medicinal chemistry, 1-(1,4-Dioxan-2-ylmethyl)piperazine represents a high-value "hybrid" building block. It fuses two privileged pharmacophores: the piperazine ring (ubiquitous in GPCR ligands and kinase inhibitors) and the 1,4-dioxane moiety (a bioisostere for morpholine or cyclic ethers).
For drug development professionals, this molecule offers a specific tactical advantage: Lipophilic Efficiency (LipE) Optimization . While piperazines provide excellent hydrogen-bonding capability and solubility, they are often metabolically liable at the nitrogen centers. The addition of the 1,4-dioxane tail modulates the physicochemical profile, often improving metabolic stability against oxidative clearance compared to open-chain ether analogs, while maintaining a polar surface area (PSA) compatible with CNS penetration and oral bioavailability.
Physicochemical Profile & Drug-Likeness
Understanding the baseline properties of CAS 329217-47-2 is critical for determining its suitability as a fragment or linker in Lead Optimization.
Table 1: Key Physicochemical Properties (Predicted & Consensus)
| Property | Value | Significance in Drug Design |
| Molecular Weight | 186.25 | Ideal for Fragment-Based Drug Discovery (FBDD) (Rule of 3 compliant). |
| ClogP | ~ -0.5 to 0.2 | Hydrophilic nature aids in lowering the LogP of "greasy" lead compounds. |
| TPSA | ~ 41 Ų | Well within the range for blood-brain barrier (BBB) permeation (< 90 Ų). |
| pKa (Basic N) | ~ 9.1 (Piperazine NH) | Exists largely as a cation at physiological pH, aiding solubility and receptor salt-bridging. |
| pKa (Tertiary N) | ~ 4.5 | The substituted nitrogen is less basic, reducing promiscuous binding. |
| H-Bond Donors | 1 (Secondary Amine) | Provides a handle for further functionalization (e.g., urea formation, amidation). |
| Rotatable Bonds | 2 | Low flexibility minimizes entropic penalty upon binding to target proteins. |
Analyst Note: The low ClogP combined with the secondary amine handle makes this molecule an exceptional "solubilizing tail." Attaching this group to a hydrophobic kinase inhibitor core can significantly improve aqueous solubility without introducing metabolic "soft spots" associated with long alkyl chains.
Synthetic Methodologies
For the process chemist, synthesizing CAS 329217-47-2 requires controlling the regioselectivity to prevent bis-alkylation of the piperazine. Below are the two primary industrial routes.
Route A: Nucleophilic Substitution (Standard Scale-Up)
This is the most cost-effective route for kilogram-scale production. It involves the alkylation of excess piperazine with a halomethyl dioxane.
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Precursor: 2-(Chloromethyl)-1,4-dioxane.
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Nucleophile: Piperazine (5–10 equivalents).
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Base: Potassium Carbonate (
) or Sodium Iodide (NaI) as a catalyst (Finkelstein condition). -
Solvent: Acetonitrile (MeCN) or DMF.
Critical Control Point: The use of excess piperazine is non-negotiable. If stoichiometric amounts are used, the secondary amine product will compete with the starting material, leading to the formation of the symmetrical bis(dioxanylmethyl)piperazine impurity, which is difficult to remove via crystallization.
Route B: Reductive Amination (High Purity / MedChem Scale)
Preferred when high purity is required and filtration of excess piperazine is undesirable.
-
Precursor: 1,4-Dioxane-2-carbaldehyde.
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Reagent: Sodium triacetoxyborohydride (
). -
Mechanism: Formation of the iminium ion followed by selective hydride reduction.
Visualization: Synthetic Workflow & Logic
The following diagram illustrates the decision matrix for synthesis and the downstream derivatization logic.
Figure 1: Synthetic decision tree highlighting the critical risk of bis-alkylation in Route A and the downstream utility of the product.
Structural Applications in Drug Discovery
This scaffold is rarely the "warhead" of a drug but frequently serves as the Pharmacokinetic (PK) Enhancer .
The "Solubilizing Tail" Strategy
In oncology (specifically Tyrosine Kinase Inhibitors - TKIs), the ATP-binding pocket is hydrophobic. Inhibitors designed for this pocket often suffer from poor oral absorption.
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Mechanism: Attaching 1-(1,4-dioxan-2-ylmethyl)piperazine to the core scaffold introduces a basic nitrogen (protonatable at pH 1-2 in the stomach) and a polar dioxane ring.
-
Advantage over Morpholine: While morpholine is a common solubilizer, it can be metabolically activated to reactive intermediates. The 1,4-dioxane ring is generally more robust against CYP450 oxidation.
GPCR Ligand Design (Serotonin/Dopamine)
Piperazine derivatives are "privileged structures" for 5-HT (Serotonin) and Dopamine receptors.
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Binding Mode: The basic nitrogen of the piperazine usually forms a salt bridge with a conserved Aspartate residue (e.g., Asp3.32) in the GPCR transmembrane domain.
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Selectivity: The dioxane substituent projects into the secondary binding pocket, where its oxygen atoms can accept hydrogen bonds from serine or threonine residues, potentially enhancing selectivity over hERG channels (reducing cardiotoxicity risk).
Handling, Stability, and Safety Protocols
As a secondary amine, CAS 329217-47-2 is reactive and requires specific handling protocols to ensure data integrity and personnel safety.
Stability Profile
-
Air Sensitivity: The free base absorbs
from the air to form carbamates. Storage under Nitrogen/Argon is mandatory. -
Shelf Life: >2 years if stored as the Hydrochloride (HCl) or Dihydrochloride salt at 2–8°C.
-
Incompatibility: Strong oxidizing agents, acid chlorides, isocyanates (unless reaction is intended).
Safety Data (GHS Classification)
-
Signal Word: WARNING
-
Hazard Statements:
-
PPE Requirements: Nitrile gloves (0.11 mm thickness, breakthrough >480 min), safety goggles, and fume hood ventilation.
Emergency Neutralization Protocol
In the event of a spill:
-
Ventilate the area immediately.
-
Absorb with inert material (vermiculite or sand). Do not use sawdust (fire hazard with amines).
-
Neutralize washings with dilute acetic acid before disposal, in accordance with local environmental regulations.
References
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Privileged Scaffolds in Medicinal Chemistry
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Synthetic Methodologies for Piperazines
- Title: Synthesis of piperazines - Organic Chemistry Portal.
- Source: Organic Chemistry Portal.
-
URL:[Link]
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Safety & Handling (General Piperazine Derivatives)
- Title: Safety Data Sheet - Sigma-Aldrich (General Piperazine Class).
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Source: Sigma-Aldrich.[5]
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Medicinal Chemistry of 1,4-Dioxanes
- Title: 1,4-Dioxane as a Bioisostere in Drug Design.
- Source: Journal of Medicinal Chemistry (ACS).
-
URL:[Link]
(Note: Specific experimental boiling points for CAS 329217-47-2 are proprietary to specific vendor batches; however, the structural and synthetic data provided above is derived from standard chemical principles applicable to this specific CAS.)
